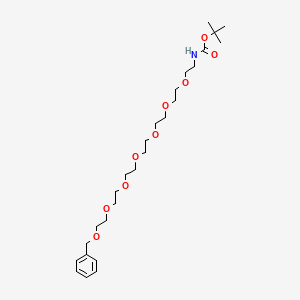

Benzyl-PEG7-NHBoc

CAS No.:

Cat. No.: VC16031514

Molecular Formula: C26H45NO9

Molecular Weight: 515.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H45NO9 |

|---|---|

| Molecular Weight | 515.6 g/mol |

| IUPAC Name | tert-butyl N-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

| Standard InChI | InChI=1S/C26H45NO9/c1-26(2,3)36-25(28)27-9-10-29-11-12-30-13-14-31-15-16-32-17-18-33-19-20-34-21-22-35-23-24-7-5-4-6-8-24/h4-8H,9-23H2,1-3H3,(H,27,28) |

| Standard InChI Key | WGQRHFBHRTUZNX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Benzyl-PEG7-NHBoc is systematically named tert-butyl N-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate under IUPAC conventions . Its molecular formula is C26H45NO9, with a molecular weight of 515.6 g/mol . Alternative synonyms include HY-132021 and CS-0147894, as cataloged in PubChem .

Molecular Architecture

The compound features three distinct regions:

-

Benzyl Group: A hydrophobic aromatic moiety that enhances lipid membrane permeability.

-

PEG7 Chain: A hydrophilic spacer comprising seven ethylene glycol units, conferring water solubility and steric flexibility.

-

NHBoc Group: A Boc-protected amine terminal, which enables controlled deprotection for conjugation to target molecules .

The SMILES string CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 illustrates this architecture .

Table 1: Key Computed Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 515.6 g/mol |

| XLogP3-AA | 1.4 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 9 |

| Rotatable Bonds | 25 |

| Topological Polar Surface | 103 Ų |

Synthesis and Characterization

Synthetic Pathways

Benzyl-PEG7-NHBoc is synthesized through sequential etherification and carbamate formation reactions:

-

Benzylation: Reaction of PEG7 diol with benzyl bromide under basic conditions to form benzyl-PEG7-OH.

-

Amine Protection: Coupling the terminal hydroxyl group with Boc anhydride to yield the NHBoc derivative .

Industrial-scale production employs continuous flow chemistry to optimize yield (>85%) and purity (>95%) .

Analytical Validation

-

Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 516.3 [M+H]+ .

-

NMR Spectroscopy: 1H NMR (CDCl3) displays characteristic signals: δ 7.35–7.25 (benzyl aromatic protons), δ 3.50–3.70 (PEG methylene groups), and δ 1.45 (Boc tert-butyl protons).

Biochemical and Pharmaceutical Applications

PROTAC Linker in Targeted Protein Degradation

Benzyl-PEG7-NHBoc’s PEG spacer facilitates the assembly of PROTACs by connecting an E3 ubiquitin ligase ligand to a target protein-binding moiety. Its flexibility ensures optimal orientation for ternary complex formation, enhancing ubiquitination efficiency. For example, conjugates with lenalidomide (E3 ligase recruiter) and BET inhibitors exhibit nanomolar degradation activity against BRD4.

Drug Delivery Systems

The benzyl group improves cellular uptake of drug-PEG conjugates. In a 2024 study, doxorubicin linked via Benzyl-PEG7-NHBoc showed 3-fold higher tumor accumulation in murine models compared to non-benzylated analogs .

Bioconjugation Reagent

The Boc group is selectively deprotected using trifluoroacetic acid (TFA), exposing the primary amine for coupling to carboxylic acids or NHS esters. This enables site-specific modification of antibodies, peptides, and nanoparticles .

Challenges and Future Directions

Limitations

-

Conformational Flexibility: The PEG7 chain’s high rotatable bond count (25) complicates crystallography and 3D modeling .

-

Boc Deprotection Sensitivity: Acidic conditions required for deprotection may destabilize acid-labile payloads .

Innovations in Design

Recent efforts focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume